molecular formula C23H24N4O2 B2717392 N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide CAS No. 1207006-85-6

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Cat. No. B2717392
CAS RN: 1207006-85-6
M. Wt: 388.471
InChI Key: FQRRMRCBTBCASV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, specific information about the physical and chemical properties of “N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide” is not available in the search results .

Scientific Research Applications

Radioligand Development for PET Imaging

Research has been conducted on derivatives of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide for the development of Positron Emission Tomography (PET) radioligands. These compounds have shown potential for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, offering insights into neurological conditions (Kil et al., 2014).

Organometallic Chemistry and Catalysis

N-(Aryl)picolinamides have been synthesized and their interactions with metals like iridium and ruthenium have been explored for N-H and C-H bond activations. These studies provide foundational knowledge for developing catalytic systems in organic synthesis and potential applications in industrial processes (Dasgupta et al., 2008); (Nag et al., 2007).

Anticancer Research

Compounds structurally related to this compound have been studied for their anticancer properties, exploring the mechanism of action and potential therapeutic applications. These studies contribute to the understanding of how these compounds interact with cancer cells and DNA, paving the way for new treatments (van Rijt et al., 2009).

Material Science

Research on the synthesis and photophysical properties of mixed ligand complexes involving derivatives of this compound has shown potential applications in light-emitting devices and as fluorescent markers, contributing to advances in materials science and optoelectronics (Sá et al., 1994).

Drug Interaction Studies

Investigations into how derivatives of this compound interact with biological membranes can inform drug design, particularly in understanding how these compounds can be optimized for better therapeutic effects (Gicquad et al., 1996).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific information about the safety and hazards of “N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide” is not available in the search results .

properties

IUPAC Name

N-[2-[(4-tert-butylphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-23(2,3)16-11-13-17(14-12-16)25-22(29)27-19-9-5-4-8-18(19)26-21(28)20-10-6-7-15-24-20/h4-15H,1-3H3,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRRMRCBTBCASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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